Chemical structure and properties of 5-Oxopyrrolidine-3-carbaldehyde
Chemical structure and properties of 5-Oxopyrrolidine-3-carbaldehyde
This guide provides an in-depth technical analysis of 5-Oxopyrrolidine-3-carbaldehyde , a versatile chiral building block in medicinal chemistry.
Chemical Structure, Synthesis, and Applications in Drug Discovery
Chemical Profile & Structural Analysis
5-Oxopyrrolidine-3-carbaldehyde is a gamma-lactam derivative featuring a reactive formyl group at the C3 position. It serves as a critical intermediate for introducing the pyrrolidinone scaffold—a "privileged structure" in drug design due to its ability to mimic peptide turns and maximize hydrogen bonding interactions.
Identity & Properties
| Property | Data |
| IUPAC Name | 5-Oxopyrrolidine-3-carbaldehyde |
| CAS Registry Number | 1101167-75-2 (Generic/Racemic) |
| Molecular Formula | C₅H₇NO₂ |
| Molecular Weight | 113.11 g/mol |
| SMILES | O=CC1CC(=O)NC1 |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, MeOH, THF). Sparingly soluble in non-polar solvents. |
| Stability | High Lability. The aldehyde is prone to oxidation (to carboxylic acid) and polymerization. It is typically generated in situ or stored as a stable precursor (e.g., alcohol or acetal). |
Structural Numbering & Isomerism
Confusion often arises from numbering conventions. In the 5-oxopyrrolidine system:
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N1: Nitrogen atom.[1]
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C5: Carbonyl of the lactam.
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C3: The carbon bearing the aldehyde group.
This places the aldehyde beta to the nitrogen and gamma to the carbonyl, distinguishing it from pyroglutamic acid derivatives (substituted at C2).
Synthesis & Production Protocols
Due to the instability of the isolated aldehyde, two primary strategies are employed: Controlled Reduction of the ester or Mild Oxidation of the corresponding alcohol.
DOT Diagram: Synthetic Pathways
Figure 1: Strategic synthetic routes to 5-Oxopyrrolidine-3-carbaldehyde.[2][3][4] The alcohol oxidation route is generally preferred for scale-up due to better control.
Protocol A: Oxidation of 5-(Hydroxymethyl)pyrrolidin-2-one (Recommended)
This route avoids over-reduction and allows for the preparation of the aldehyde immediately prior to use.
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Starting Material: 5-(Hydroxymethyl)pyrrolidin-2-one (synthesized via reduction of the commercially available carboxylic acid).
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Reagents: Oxalyl chloride, DMSO, Triethylamine (Swern conditions) OR Dess-Martin Periodinane (DMP).
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Procedure (Swern):
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Cool a solution of oxalyl chloride (1.1 eq) in dry DCM to -78°C.
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Add DMSO (2.2 eq) dropwise; stir for 15 min.
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Add solution of alcohol (1.0 eq) in DCM dropwise. Stir for 30 min at -78°C.
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Add triethylamine (5 eq) and allow to warm to room temperature.
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Workup: Quench with saturated NH₄Cl. Extract with DCM. Note: Use crude immediately.
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Protocol B: Reduction of Methyl 5-oxopyrrolidine-3-carboxylate
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Reagents: Diisobutylaluminum hydride (DIBAL-H).
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Procedure:
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Dissolve methyl ester in anhydrous toluene/DCM at -78°C.
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Add DIBAL-H (1.0–1.1 eq) slowly to prevent over-reduction to the alcohol.
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Quench with methanol followed by Rochelle's salt solution.
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Reactivity & Transformations
The aldehyde functionality at C3 is highly versatile. The lactam ring remains stable under mild nucleophilic addition conditions but can hydrolyze under strong acid/base conditions.
Hydrazone Formation (Bioactive Library Generation)
The most common application in literature is the condensation with hydrazides to form hydrazones, which exhibit potent antimicrobial and anticancer activity.
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Reaction: Aldehyde + R-CONHNH₂ → Hydrazone
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Conditions: Methanol/Ethanol, catalytic acetic acid, reflux for 2–4 hours.
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Observation: Products often precipitate as solids, simplifying purification.
Reductive Amination (Nav1.8 Inhibitor Synthesis)
Used to attach the pyrrolidinone ring to amine-bearing pharmacophores.
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Reaction: Aldehyde + Primary Amine (R-NH₂) → [Imine] → Secondary Amine
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Reagents: NaBH(OAc)₃ (Sodium triacetoxyborohydride) in DCE or DCM.
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Mechanism: The weak reducing agent selectively reduces the imine intermediate without reducing the aldehyde or lactam carbonyl.
DOT Diagram: Reactivity Profile
Figure 2: Primary reaction pathways for drug development applications.
Applications in Drug Development
Nav1.8 Inhibitors (Pain Management)
Derivatives of 5-oxopyrrolidine-3-carbaldehyde are investigated as inhibitors of the voltage-gated sodium channel Nav1.8 , a key target for treating neuropathic pain.
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Mechanism: The pyrrolidinone ring acts as a polar spacer, positioning aryl groups to interact with the channel pore.
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Key Structure: 5-Oxopyrrolidine-3-carboxamides (oxidized form) and 3-(aminomethyl)pyrrolidin-2-ones (reduced form).
Antimicrobial & Anticancer Agents
Hydrazone derivatives synthesized from this aldehyde have shown significant efficacy against:
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Pathogens: Staphylococcus aureus (MRSA), Escherichia coli.
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Cancer Lines: A549 (lung cancer), MCF-7 (breast cancer).
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SAR Insight: The 5-oxopyrrolidine ring improves water solubility and metabolic stability compared to varying phenyl rings.
References
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PubChem. (2025). 5-Oxopyrrolidine-3-carboxylic acid (CID 16785136). National Center for Biotechnology Information. Link
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Kairytė, K., et al. (2022). "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity." Pharmaceuticals, 15(8), 970. Link
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Tumosienė, I., et al. (2025).[1] "Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling." Molecules, 30(6). Link
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Arasappan, A., et al. (2021). "5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders." WO 2021/257420 A1. Merck Sharp & Dohme Corp. Link
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ChemScene. (2025). Product Data: (S)-5-oxopyrrolidine-3-carbaldehyde.Link
Sources
- 1. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
